barium(2+);2-ethylhexanoate

cumene oxidation selectivity catalysis

Barium(2+);2-ethylhexanoate (CAS 2457-01-4), commonly referred to as barium octoate or barium bis(2-ethylhexanoate), is a metal carboxylate of the alkaline-earth series with the molecular formula Ba(C₈H₁₅O₂)₂ and a molecular weight of approximately 423.73 g/mol. It belongs to the broader class of metal 2-ethylhexanoates, which are widely employed as metal-organic precursors in materials science, catalysts for oxidation and ring-opening polymerization, PVC thermal stabilizers, and paint driers.

Molecular Formula C16H30BaO4
Molecular Weight 423.7 g/mol
Cat. No. B12059893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);2-ethylhexanoate
Molecular FormulaC16H30BaO4
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2]
InChIInChI=1S/2C8H16O2.Ba/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyVJFFDDQGMMQGTQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 2-Ethylhexanoate (Barium Octoate) for Scientific Procurement: Compound Class and Baseline Characteristics


Barium(2+);2-ethylhexanoate (CAS 2457-01-4), commonly referred to as barium octoate or barium bis(2-ethylhexanoate), is a metal carboxylate of the alkaline-earth series with the molecular formula Ba(C₈H₁₅O₂)₂ and a molecular weight of approximately 423.73 g/mol [1]. It belongs to the broader class of metal 2-ethylhexanoates, which are widely employed as metal-organic precursors in materials science, catalysts for oxidation and ring-opening polymerization, PVC thermal stabilizers, and paint driers [2]. The compound is typically supplied as a viscous liquid, soluble in organic solvents, with a barium metal content ranging from approximately 7–17.5% depending on formulation . Its decomposition profile—onset at approximately 300 °C with complete decomposition around 400 °C—enables its use as a precursor for barium-containing oxide thin films via metal-organic decomposition (MOD) and chemical vapor deposition (CVD) routes [3].

Why Generic Substitution of Barium 2-Ethylhexanoate Fails: Evidence of Metal-Specific Performance Divergence


Metal 2-ethylhexanoates are not interchangeable reagents despite sharing an identical carboxylate ligand. Systematic kinetic modeling across seven metal 2-ethylhexanoates (Mg, Ca, Sr, Ba, Zn, Cd, Hg) in industrial cumene oxidation reveals that the identity of the metal center alone dictates both catalytic productivity and selectivity, with barium occupying a unique performance niche: it delivers the second-highest productivity (C criterion) behind magnesium while simultaneously maintaining selectivity statistically indistinguishable from a non-catalytic baseline—a combination no other metal in the series achieves [1]. In PVC thermal stabilization, the mechanistic role of the metal chloride byproduct fundamentally differs: BaCl₂ lacks catalytic activity toward PVC dehydrochlorination, conferring long-term heat stability, whereas ZnCl₂ and CdCl₂ are active Lewis acids that can trigger catastrophic sudden blackening [2]. For thin-film precursor applications, the decomposition temperature window of the barium salt (~400 °C for 2-ethylhexanoate vs. ~500 °C for barium acetate/propionate) directly affects crystallization kinetics in multi-component oxide systems such as BaTiO₃ and BaₓSr₁₋ₓTiO₃, where precursor-to-precursor thermal mismatch can cause phase segregation [3]. These metal-specific divergences mean that selecting a different metal 2-ethylhexanoate or a different barium salt will alter, sometimes substantially, the process outcome.

Product-Specific Quantitative Evidence Guide for Barium 2-Ethylhexanoate: Comparator-Driven Differentiation Data


Catalytic Selectivity in Cumene Oxidation: Barium Matches Non-Catalytic Baseline While Magnesium and Zinc Erode Selectivity

In a direct head-to-head kinetic modeling study of seven metal 2-ethylhexanoates (Mg, Ca, Sr, Ba, Zn, Cd, Hg) in industrial cumene oxidation at 393–413 K, barium 2-ethylhexanoate achieved selectivity at t_max statistically comparable to the non-catalytic process, ranking in the top tier alongside Cd and Hg. By contrast, Mg, Ca, Sr, and Zn 2-ethylhexanoates all delivered significantly lower selectivity than the non-catalytic baseline [1]. This positions barium as a preferred choice when high target-product purity (cumene hydroperoxide) is paramount and byproduct formation must be minimized.

cumene oxidation selectivity catalysis polymer composites

Catalytic Productivity (C Criterion): Barium Ranks Second Among Seven Metal 2-Ethylhexanoates, Surpassing Calcium, Strontium, Zinc, and Cadmium

Using a composite productivity criterion (C) that incorporates cumene hydroperoxide concentration, reaction time, conversion, and selectivity simultaneously, barium 2-ethylhexanoate achieved the second-highest C value among all seven tested metal 2-ethylhexanoates at an initial concentration of 1 mmol/L and 406 K. The ranking was: Mg > Ba > Hg ≈ Ca ≈ Sr > Cd ≈ Zn [1]. However, the time required to reach maximum C for Ba was longer than for Mg (ranking: Ba ≈ Ca ≈ Sr > Hg ≈ Cd ≈ Zn > Mg), indicating a trade-off between peak productivity and reaction duration that must be factored into process design [1].

cumene oxidation productivity C criterion catalyst ranking

Thermal Decomposition Window: Barium 2-Ethylhexanoate Decomposes at ~400 °C vs. ~500 °C for Barium Acetate/Propionate—Enabling Lower-Temperature Oxide Film Crystallization

In chemical solution deposition of electronic oxide thin films, the decomposition temperature of the barium precursor directly governs crystallization kinetics and phase purity. The Schwartz et al. review (2004) documents that pure barium carboxylates decompose at approximately 400 °C for the 2-ethylhexanoate, compared to approximately 500 °C for barium acetate and barium propionate [1]. By comparison, zirconium 2-ethylhexanoate exhibits a 5% mass loss temperature (T5) of ~280 °C and T10 of ~320 °C , indicating that barium 2-ethylhexanoate occupies an intermediate thermal stability window useful for matching decomposition profiles with co-precursors such as titanium dimethoxy dineodecanoate in BaTiO₃ film fabrication [2].

metal-organic decomposition thin films BaTiO3 precursor chemistry

PVC Long-Term Heat Stability: Barium Soaps Prevent Sudden Blackening Owing to Non-Catalytic BaCl₂ Byproduct, Unlike Zinc and Cadmium Systems

In PVC thermal stabilization, the mechanistic consequence of the metal chloride formed during HCl scavenging critically differentiates barium from zinc and cadmium carboxylates. Both barium and calcium soaps function as long-term heat stabilizers: their conversion products (BaCl₂ and CaCl₂) lack Lewis-acid catalytic activity toward PVC dehydrochlorination, thereby preventing the autocatalytic sudden blackening ("zinc burning") that plagues Zn- and Cd-based systems [1]. This is a class-level inference from the well-established mechanistic framework of PVC stabilization, where Ba and Ca carboxylates are categorized as long-term stabilizers, Zn and Cd as short-term/initial-color stabilizers, and effective formulations require synergistic blends (e.g., Ba/Zn) [1][2].

PVC stabilization thermal degradation metal soap long-term stability

Paint Drier Function: Barium Octoate Provides Through-Drying and Anti-Adsorption Properties Distinct from Calcium, Zirconium, and Zinc Auxiliary Driers

In oxidative-cure alkyd paint systems, metal octoates serve distinct functional roles. Cobalt octoate is the most active primary (surface) drier; barium octoate functions specifically as an auxiliary drier that promotes through-drying (uniform hardening throughout the film thickness) and prevents adsorption of the primary drier onto pigment surfaces, thereby maintaining drier activity during long-term storage [1]. This functional profile differentiates barium from calcium octoate (which serves as an auxiliary feeder drier primarily improving through-drying without the same anti-adsorption efficacy), zinc octoate (which provides hardness but can cause yellowing), and zirconium octoate (which acts as a through-drier but with different coordination chemistry) [1][2]. Commercial combination driers such as Octa-Soligen® 173 specifically leverage the Co/Ba/Zr triad to achieve balanced surface drying, through-drying, and storage stability .

paint drier oxidative curing through-drying alkyd coatings

Best Research and Industrial Application Scenarios for Barium 2-Ethylhexanoate Based on Quantitative Differentiation Evidence


Cumene Oxidation Catalysis for Phenol/Acetone Production: Where Selectivity Preservation Is the Binding Constraint

When designing or optimizing the first stage of the cumene-to-phenol process chain, barium 2-ethylhexanoate should be selected as the catalyst when the process objective is to maximize cumene hydroperoxide yield without eroding selectivity below the non-catalytic baseline. The quantitative evidence from direct head-to-head kinetic modeling [1] demonstrates that Ba 2-ethylhexanoate achieves selectivity statistically equivalent to the uncatalyzed process while providing the second-highest productivity (C criterion) among seven metal 2-ethylhexanoates. This scenario applies specifically when downstream phenol/acetone purity specifications are stringent and the cost of byproduct separation (acetophenone, α-methylstyrene, dicumyl peroxide) outweighs the marginal productivity gain offered by magnesium 2-ethylhexanoate at the expense of selectivity loss.

MOD/CVD Precursor for BaTiO₃ and BST Ferroelectric Thin Films Requiring Intermediate Decomposition Temperature

For metal-organic decomposition (MOD) or chemical vapor deposition of barium-containing perovskite oxide thin films (BaTiO₃, BaₓSr₁₋ₓTiO₃, YBa₂Cu₃O₇₋δ), barium 2-ethylhexanoate is the appropriate precursor choice when the process demands a decomposition temperature near 400 °C—approximately 100 °C lower than barium acetate/propionate alternatives [2]. This temperature window is critical for matching the decomposition kinetics of co-precursors such as titanium and strontium 2-ethylhexanoates, preventing phase segregation during film crystallization. The compound's demonstrated formation of BaCO₃ at 300 °C (preceding final oxide conversion) also provides a defined intermediate state for process control [3].

Flexible PVC Formulations Requiring Long-Term Thermal Stability Without Cadmium or Lead Toxicity

In flexible PVC applications (membranes, flooring, automotive interiors, medical tubing) where regulatory exclusion of cadmium and lead stabilizers is mandated but long-term heat aging resistance exceeds the capability of calcium/zinc-only systems, barium 2-ethylhexanoate serves as the long-term stability component in synergistic Ba/Zn stabilizer formulations. The mechanistic basis—non-catalytic BaCl₂ byproduct formation vs. catalytically active ZnCl₂/CdCl₂ [4]—means barium provides the thermal endurance backbone while zinc contributes initial color hold. This scenario is particularly relevant for applications requiring Congo red stability times exceeding 60 minutes at 180 °C in optimized Ba/Zn/hydrotalcite systems [5].

Alkyd Paint and Ink Formulations Requiring Balanced Through-Drying and Shelf Stability in Lead-Free Systems

For oxidative-cure alkyd paints, varnishes, and printing inks transitioning away from lead-based driers, barium 2-ethylhexanoate (as barium octoate drier) should be specified in combination drier packages (Co/Ba/Zr or Co/Ba/Zn) when uniform through-drying of thick films and long-term storage stability are both required. The barium component provides two functions that calcium octoate alone cannot fully replicate: prevention of primary drier (cobalt) adsorption onto pigment surfaces during storage, and promotion of through-drying (uniform hardening throughout the film cross-section rather than surface-only drying) [6]. This scenario is most applicable to high-pigment-volume-concentration coatings, dark-colored paints where surface wrinkling must be avoided, and industrial baking enamels.

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